3-Methoxy-5-(methylsulfanyl)pyridin-2-amine
CAS No.: 1638201-69-0
Cat. No.: VC2869870
Molecular Formula: C7H10N2OS
Molecular Weight: 170.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1638201-69-0 |
|---|---|
| Molecular Formula | C7H10N2OS |
| Molecular Weight | 170.23 g/mol |
| IUPAC Name | 3-methoxy-5-methylsulfanylpyridin-2-amine |
| Standard InChI | InChI=1S/C7H10N2OS/c1-10-6-3-5(11-2)4-9-7(6)8/h3-4H,1-2H3,(H2,8,9) |
| Standard InChI Key | SMFWQFFFEDMDDE-UHFFFAOYSA-N |
| SMILES | COC1=C(N=CC(=C1)SC)N |
| Canonical SMILES | COC1=C(N=CC(=C1)SC)N |
Introduction
3-Methoxy-5-(methylsulfanyl)pyridin-2-amine is a chemical compound with the CAS number 1638201-69-0. It is characterized by its molecular formula, C₇H₁₀N₂OS, and a molecular weight of 170.23 g/mol . This compound belongs to the pyridine family, which is a class of heterocyclic aromatic organic compounds. Pyridines are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial processes.
Synthesis and Availability
The synthesis of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine typically involves multi-step organic reactions, although specific synthesis methods are not widely detailed in available literature. This compound is commercially available from suppliers such as Biosynth and CymitQuimica, with varying quantities and prices depending on the supplier .
Potential Applications
While specific applications of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine are not extensively documented, compounds with similar structures are often explored for their biological activities, including potential roles in pharmaceuticals or agrochemicals. For instance, pyridine derivatives are known for their diverse pharmacological properties, including anticancer, antimalarial, and antibacterial activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume